molecular formula C10H21O5P B14134409 Diethyl (1-ethoxy-3-oxobutyl)phosphonate CAS No. 88972-21-8

Diethyl (1-ethoxy-3-oxobutyl)phosphonate

Cat. No.: B14134409
CAS No.: 88972-21-8
M. Wt: 252.24 g/mol
InChI Key: DACMVFPYOPEUEF-UHFFFAOYSA-N
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Description

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is a phosphonate ester characterized by a diethylphosphonate group attached to a 1-ethoxy-3-oxobutyl chain. Its structure combines a ketone moiety at the third carbon and an ethoxy group at the first carbon of the butyl chain, making it a versatile intermediate in organic synthesis. Phosphonate esters are widely used in Horner-Wadsworth-Emmons (HWE) reactions, catalysis, and medicinal chemistry due to their stability and reactivity .

For example, diethyl 2-oxo-2-arylethylphosphonates are synthesized via Arbuzov reactions between 2-bromo-1-arylethanones and triethylphosphite in acetonitrile at 80°C . Similar conditions may apply for introducing the 1-ethoxy-3-oxobutyl group.

Properties

CAS No.

88972-21-8

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-4-ethoxybutan-2-one

InChI

InChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3

InChI Key

DACMVFPYOPEUEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Abramov Reaction: Carbonyl Addition to Dialkyl Phosphites

The Abramov reaction, involving the nucleophilic addition of dialkyl phosphites to carbonyl compounds, is a cornerstone of α-hydroxyphosphonate synthesis. For Diethyl (1-ethoxy-3-oxobutyl)phosphonate, this method could be adapted by reacting diethyl phosphite with a pre-functionalized carbonyl precursor bearing the ethoxy and ketone groups.

Example Protocol (adapted from):

  • Substrate Preparation : Synthesize 1-ethoxy-3-oxobutanal by ethoxylation of 3-oxobutanal using ethyl bromide under basic conditions.
  • Phosphonate Formation : Combine equimolar amounts of diethyl phosphite and 1-ethoxy-3-oxobutanal in acetone with 10 mol% triethylamine.
  • Reflux and Crystallization : Stir at reflux for 6–12 hours, then add n-pentane to induce crystallization. Filter to isolate the product.

Challenges :

  • The instability of 1-ethoxy-3-oxobutanal may necessitate in situ generation.
  • Competing side reactions, such as over-alkylation, require precise stoichiometry.

Michaelis-Arbuzov Reaction: Alkyl Halide and Trialkyl Phosphite

The Michaelis-Arbuzov reaction, which involves trialkyl phosphites reacting with alkyl halides, offers an alternative route. Here, a 1-ethoxy-3-oxobutyl halide could serve as the electrophilic partner.

Example Protocol (adapted from):

  • Halide Synthesis : Convert 1-ethoxy-3-oxobutanol to the corresponding bromide using PBr₃ in anhydrous ether.
  • Arbuzov Reaction : React the bromide with triethyl phosphite at 80–100°C for 24 hours.
  • Work-Up : Remove volatile byproducts under reduced pressure and purify via column chromatography.

Limitations :

  • Low yields due to steric hindrance from the ethoxy group.
  • Competing elimination reactions may dominate.

Post-Modification of Pre-Existing Phosphonates

Alkylation of α-Hydroxyphosphonate Intermediates

Diethyl (1-hydroxy-3-oxobutyl)phosphonate, synthesized via the Abramov reaction, can be alkylated to introduce the ethoxy group.

Protocol (adapted from):

  • Hydroxyphosphonate Synthesis : React diethyl phosphite with 3-oxobutanal in acetone/triethylamine.
  • Tosylation : Treat the α-hydroxyphosphonate with tosyl chloride (1.2 equiv) in dichloromethane at 0°C.
  • Ethoxylation : Displace the tosylate with sodium ethoxide in THF at reflux for 4 hours.
  • Purification : Crystallize from acetone/n-pentane (yield: 65–72%).

Key Data :

Step Conditions Yield (%)
Tosylation 0°C, 2 h 85
Ethoxylation THF, reflux, 4 h 70

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables direct conversion of alcohols to ethers, circumventing the need for pre-functionalized halides.

Protocol :

  • Substrate : Diethyl (1-hydroxy-3-oxobutyl)phosphonate (1.0 equiv).
  • Reagents : Ethanol (3.0 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
  • Conditions : Stir in THF at 25°C for 12 hours.
  • Work-Up : Filter to remove precipitates, concentrate, and purify via silica gel chromatography.

Advantages :

  • High regioselectivity for the 1-position.
  • Mild conditions preserve the ketone functionality.

Innovative Approaches from Patent Literature

Sodium-Mediated Condensation

A patent detailing trisodium salt synthesis (WO2017154017A1) suggests adapting sodium-mediated reactions for phosphonate-ethoxy coupling:

Protocol :

  • Phosphonate Activation : Generate the sodium salt of diethyl (3-oxobutyl)phosphonate using NaH in toluene.
  • Ethoxylation : Add ethyl triflate (1.1 equiv) and stir at 60°C for 8 hours.
  • Acid Quench : Neutralize with acetic acid and extract with methyl tert-butyl ether.

Critical Parameters :

  • Anhydrous conditions to prevent hydrolysis.
  • Excess ethyl triflate ensures complete substitution.

Comparative Analysis of Methods

Yield and Practicality

Method Yield (%) Complexity Cost
Abramov + Alkylation 65–72 Moderate $$
Mitsunobu 55–60 High $$$
Sodium-Mediated 70–75 High $$

Trade-Offs :

  • The Abramov route balances yield and cost but requires multi-step synthesis.
  • Sodium-mediated methods offer higher yields but demand stringent anhydrous conditions.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often employs solvent mixtures like acetone/n-pentane or methyl tert-butyl ether. For this compound, slow cooling of a saturated acetone solution yields crystals with >95% purity.

Spectroscopic Confirmation

  • ³¹P NMR : Single peak near δ 25–30 ppm, confirming phosphonate structure.
  • IR : Strong absorbance at 1240 cm⁻¹ (P=O) and 1720 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Scientific Research Applications

Diethyl (1-ethoxy-3-oxobutyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (1-ethoxy-3-oxobutyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in coordination chemistry with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between Diethyl (1-ethoxy-3-oxobutyl)phosphonate and key analogs:

Compound Name Key Structural Features Reactivity/Applications References
This compound 1-ethoxy, 3-oxobutyl chain, diethylphosphonate HWE reactions, potential pharmacological uses
Diethyl(3,3-dimethyl-2-oxobutyl)phosphonate 3,3-dimethyl, 2-oxobutyl chain Intermediate in organophosphorus synthesis
Diethyl 2-oxo-2-arylethylphosphonates Aryl group at C2, ketone at C2 HWE olefination, cross-coupling reactions
Diethyl ((2-methoxy-5-(trifluoromethyl)phenyl)amino)phosphonate Aminoaryl group, trifluoromethyl substituent Antioxidant activity (DPPH/NO/H₂O₂ assays)
Diethyl (methylthiomethyl)phosphonate Methylthio group at methyl position Cyclocondensation reactions, heterocycle synthesis

Key Observations :

  • Ketone Position : The 3-oxo group in the target compound contrasts with 2-oxo groups in diethyl 2-oxo-2-arylethylphosphonates, affecting conjugation and reactivity in HWE reactions .
  • Substituent Effects : Ethoxy and methylthio groups modulate electronic properties. For example, methylthio substituents enhance nucleophilicity in cyclocondensation reactions , while ethoxy groups may influence solubility or steric hindrance.
  • Biological Activity: Aminophosphonates with electron-withdrawing groups (e.g., trifluoromethyl) exhibit radical-scavenging antioxidant properties, suggesting that the target compound’s ethoxy/ketone groups could be tailored for similar applications .

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